synthesis of 2-Ethoxy-1-fluoro-3-nitrobenzene
synthesis of 2-Ethoxy-1-fluoro-3-nitrobenzene
An In-depth Technical Guide to the Synthesis of 2-Ethoxy-1-fluoro-3-nitrobenzene
Abstract This technical guide details the synthetic pathways for 2-Ethoxy-1-fluoro-3-nitrobenzene (CAS: 113823-74-8 / 1233954-79-4 analog), a highly functionalized aromatic intermediate critical in the development of kinase inhibitors and agrochemical actives.[1] The guide prioritizes the O-alkylation of 2-fluoro-6-nitrophenol as the primary, high-fidelity protocol due to its superior regioselectivity and scalability.[1] An alternative nucleophilic aromatic substitution (SNAr) route using 2,3-difluoronitrobenzene is also analyzed for context.[1][2]
Retrosynthetic Analysis & Strategy
The structural core of 2-Ethoxy-1-fluoro-3-nitrobenzene consists of a 1,2,3-trisubstituted benzene ring.[1][2] The contiguous substitution pattern (Fluoro-Ethoxy-Nitro) creates significant steric crowding and electronic push-pull dynamics.[1][2]
Strategic Disconnections:
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C–O Bond Formation (Recommended): Disconnecting the ethyl group reveals 2-fluoro-6-nitrophenol .[1][2] This precursor pre-installs the correct oxidation state and regiochemistry, reducing the synthesis to a standard Williamson ether synthesis.[2]
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C–O Bond Formation (SNAr): Disconnecting the ethoxy nucleophile leads to 2,3-difluoronitrobenzene .[1][2] While viable, this route requires careful control of regioselectivity (ortho vs. meta attack relative to the nitro group).
Primary Protocol: Alkylation of 2-Fluoro-6-nitrophenol[1]
This route is the industry standard for laboratory and pilot-scale synthesis.[1][2] It avoids the regiochemical ambiguity of nitration and the harsh conditions of SNAr.
Mechanism: The reaction proceeds via a classic SN2 mechanism.[1] The phenolic hydroxyl is deprotonated by a weak base (Potassium Carbonate) to form a phenoxide anion, which subsequently attacks the electrophilic carbon of Ethyl Iodide.[2]
Materials & Reagents[1][2][3]
| Reagent | Equiv.[1][2][3] | Role | CAS No. |
| 2-Fluoro-6-nitrophenol | 1.0 | Limiting Reagent | 1526-17-6 |
| Ethyl Iodide (EtI) | 1.5 | Alkylating Agent | 75-03-6 |
| Potassium Carbonate (K₂CO₃) | 2.0 | Base | 584-08-7 |
| DMF (N,N-Dimethylformamide) | Solvent | Solvent (Polar Aprotic) | 68-12-2 |
Experimental Procedure
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Setup: Oven-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (N₂) or Argon.[1][2]
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Dissolution: Charge the RBF with 2-fluoro-6-nitrophenol (5.0 g, 31.8 mmol) and anhydrous DMF (50 mL). Stir until fully dissolved.
-
Deprotonation: Add Potassium Carbonate (8.8 g, 63.6 mmol) in a single portion. The suspension may turn bright yellow/orange due to phenoxide formation.[1][2] Stir at Room Temperature (RT) for 15–30 minutes.
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Alkylation: Add Ethyl Iodide (3.8 mL, 47.7 mmol) dropwise via syringe.
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Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc in Hexanes) or HPLC. The starting phenol (more polar) should disappear, replaced by the less polar ether product.
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Workup:
-
Cool the reaction mixture to RT.
-
Pour the mixture into Ice-Water (200 mL) under vigorous stirring. The product typically precipitates as a solid.[1][2]
-
If solid forms: Filter, wash with water, and dry.[2]
-
If oil forms: Extract with Ethyl Acetate (3 x 50 mL).[1][2] Wash combined organics with Water (2x) and Brine (1x).[1][2] Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude material is often sufficiently pure (>95%).[1][2] If necessary, purify via recrystallization from Ethanol/Water or flash column chromatography (SiO₂, 0–10% EtOAc/Hexanes).[2]
Yield: Expected yield is 85–95% .[1][2]
Alternative Protocol: SNAr of 2,3-Difluoronitrobenzene[2]
This route is viable if the difluoro precursor is more accessible in your supply chain.[1][2] It relies on the strong ortho-directing effect of the nitro group to activate the fluorine at position 2.
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Substrate: 2,3-Difluoronitrobenzene (also known as 1,2-difluoro-3-nitrobenzene).[1]
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Regioselectivity: The nitro group activates the ortho-fluorine (C2) significantly more than the meta-fluorine (C3). However, temperature control is critical to prevent bis-substitution or attack at the C3 position.[2]
Critical Note: This route is less "clean" than the alkylation route and may require chromatographic separation of regioisomers.[1]
Analytical Characterization
To validate the synthesis of 2-Ethoxy-1-fluoro-3-nitrobenzene , the following spectral signatures should be confirmed.
| Technique | Parameter | Expected Signal | Interpretation |
| ¹H NMR | δ 1.40 ppm | Triplet (3H) | Methyl of ethoxy group (-CH₂CH ₃) |
| ¹H NMR | δ 4.25 ppm | Quartet (2H) | Methylene of ethoxy group (-OCH ₂-) |
| ¹H NMR | δ 7.0–8.0 ppm | Multiplet (3H) | Aromatic protons (ABC pattern) |
| ¹⁹F NMR | δ -120 to -130 ppm | Singlet/Multiplet | Aromatic Fluorine (distinct shift from SM) |
| GC-MS | m/z 185 | [M]⁺ | Molecular Ion |
Regiochemistry Check: In the ¹H NMR, the coupling constants of the aromatic protons will reveal the 1,2,3-substitution pattern.[2] Specifically, look for a doublet of doublets or multiplet arising from the proton ortho to the Fluorine, which will show large H-F coupling (approx. 8–10 Hz).[2]
Safety & Hazards
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Nitro Compounds: Many low molecular weight nitroaromatics are energetic and can decompose violently at high temperatures.[1][2] Do not distill the neat product at atmospheric pressure.[1][2]
-
Ethyl Iodide: A known alkylating agent and potential carcinogen.[1][2] Handle in a fume hood.
-
DMF: Hepatotoxic.[1][2] Use appropriate PPE (gloves, goggles).[2]
References
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Alkylation of Nitrophenols
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SNAr Reactivity
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Compound Data
Sources
- 1. 2-Fluoro-6-nitroanisole | C7H6FNO3 | CID 598606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lauroyl peroxide CAS#: 105-74-8 [m.chemicalbook.com]
- 3. 2-FLUORO-6-NITRO-PHENYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 4. Reaction of 1,2,3 -tribromo-5-nitrobenzene with sodium ethoxide in ethano.. [askfilo.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. US11339157B1 - 4H-pyrrolo[3,2-c]pyridin-4-one derivatives - Google Patents [patents.google.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
